

Darunavir Ethanolate: An In-depth Technical Guide to Stability and Degradation Pathways

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **darunavir ethanolate** and its degradation pathways. The information is compiled from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the critical factors affecting the integrity of this antiretroviral drug. This document details the outcomes of forced degradation studies under various stress conditions, outlines the experimental protocols for stability-indicating assays, and presents visual representations of degradation pathways and experimental workflows.

Core Stability Profile

Darunavir ethanolate is an HIV-1 protease inhibitor.[1] Understanding its stability is crucial for the development of robust pharmaceutical formulations.[2] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have been instrumental in identifying the conditions under which **darunavir ethanolate** degrades and in characterizing its degradation products.[3][4]

The primary analytical technique employed in these studies is high-performance liquid chromatography (HPLC), which has been proven effective in separating darunavir from its degradation products, thus serving as a stability-indicating method.[1][5][6] High-performance thin-layer chromatography (HPTLC) has also been utilized for this purpose.[7]



Studies have consistently shown that **darunavir ethanolate** is susceptible to degradation under acidic, basic, and oxidative conditions.[1][6][8] Conversely, the drug substance has demonstrated relative stability under thermal, photolytic, and neutral hydrolytic (water) conditions.[4][9][10]

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies, providing a clear comparison of the extent of degradation under different stress conditions.



Stress Condition	Reagent/Pa rameters	Duration	Temperatur e	% Degradatio n	Reference
Acidic	0.01 M HCI	24 hrs	Room Temperature	33.80%	[11]
0.1 N HCl	1 hr	80°C	-	[4]	_
1 N HCl	48 hrs	Room Temperature	~15-20%	[10]	
Acidic Hydrolysis	-	-	14.99%	[7]	
Basic	0.01 M NaOH	24 hrs	Room Temperature	37.50%	[11]
0.1 N NaOH	30 min	80°C	-	[4]	
1 N NaOH	36 hrs	Room Temperature	~15-20%	[10]	_
Alkaline Hydrolysis	-	-	23.15%	[7]	
Oxidative	1% H ₂ O ₂	24 hrs	Room Temperature	58.40%	[11]
3% H ₂ O ₂	15 days	Room Temperature	Ineffective	[3]	
6% H ₂ O ₂	2 hrs	80°C	-	[4]	
30% H ₂ O ₂	15 days	Room Temperature	Degradation Observed	[3]	_
Thermal	105°C	24 hrs	105°C	27.66%	[11]
105°C	7 days	105°C	Stable	[4]	
Photolytic	1.2 million lux hours	24 hrs	-	27.66%	[11]



1.2 million lux hours	-	-	Stable	[4]	
Humidity	90% RH	7 days	25°C	Stable	[4]
Water Hydrolysis	Water	4 hrs	80°C	Stable	[4]

Degradation Pathways and Products

Forced degradation studies have identified several degradation products (DPs) of **darunavir ethanolate**, primarily under acidic and basic conditions.[10][12] The carbamate functional group within the darunavir structure is a potential site for hydrolysis.[5]

Under acidic conditions, three primary degradation products (DP1, DP2, and DP3) have been observed.[10][12] In basic conditions, four degradation products (DP4, DP5, DP6, and DP7) have been noted, with one study identifying DP2 as also being formed under these conditions. [10][12] Oxidative degradation with 30% hydrogen peroxide resulted in the formation of one degradation product (DPO).[3]

The following diagram illustrates the general degradation pathways of **darunavir ethanolate** under different stress conditions.



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Caption: Degradation of **Darunavir Ethanolate** under Stress Conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following sections outline the typical experimental protocols for forced degradation and the analytical methods used.

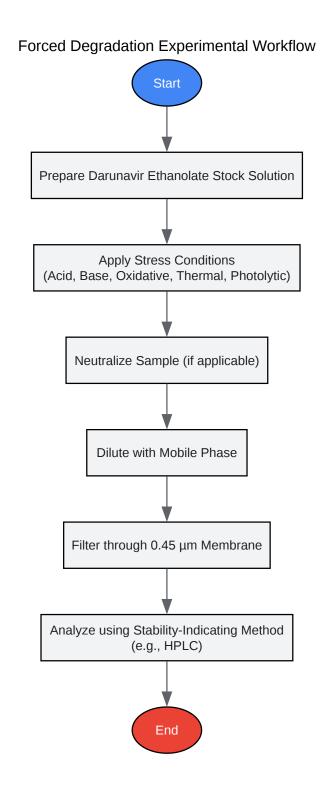
Forced Degradation Study Protocol

A typical forced degradation study for **darunavir ethanolate** involves the following steps:

- Preparation of Stock Solution: A stock solution of darunavir ethanolate is prepared by
 dissolving an appropriate amount of the drug substance in a suitable diluent, such as
 methanol or a mixture of methanol and water.[3][11]
- · Application of Stress Conditions:
 - Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.01 N to 1 N
 HCl) and may be heated to accelerate degradation.[4][10][11]
 - Base Hydrolysis: The stock solution is treated with a basic solution (e.g., 0.01 N to 1 N NaOH) and may be heated.[4][10][11]
 - Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 1% to 30% H₂O₂) at room temperature or with heating.[3][4][11]
 - Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 105°C).[4][11]
 - Photolytic Degradation: The drug substance is exposed to a specific intensity of light (e.g.,
 1.2 million lux hours) as per ICH Q1B guidelines.[4]
- Sample Preparation for Analysis: After the specified duration, the stressed samples are neutralized (if necessary), diluted with the mobile phase, and filtered through a membrane filter (e.g., 0.45 μm) before analysis.[3]

The following diagram illustrates a general workflow for a forced degradation study.





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Caption: Workflow for Forced Degradation Studies.



Stability-Indicating HPLC Method

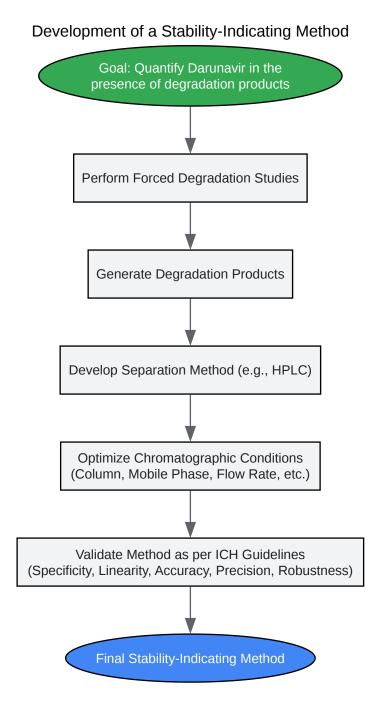
A common stability-indicating HPLC method for darunavir ethanolate is as follows:

- Column: A reversed-phase C18 column is typically used, for example, an X-Bridge C18 (150 × 4.6 mm, 3.5 μm) or a Symmetry C18 (250 × 4.6 mm, 5 μm).[1][5]
- Mobile Phase: An isocratic or gradient elution is employed. A common mobile phase is a
 mixture of an aqueous buffer (e.g., 0.01M ammonium formate, pH 3.0) and an organic
 solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[1][6]
- Flow Rate: A typical flow rate is 1.0 mL/min.[1][6]
- Detection: UV detection is performed at a wavelength of 265 nm or 240 nm.[1][12]
- Column Temperature: The column temperature is maintained at a constant value, for example, 30°C.[1][6]

The method is validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness.[1][6]

The logical relationship for developing a stability-indicating method is depicted below.





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Caption: Logic for Stability-Indicating Method Development.



Physicochemical Stability Considerations

Beyond chemical degradation, the physicochemical stability of **darunavir ethanolate** is also a critical factor. Studies have shown that under thermal stress, amorphization can occur due to the desolvation of the ethanolate.[2][13] Furthermore, at high relative humidity, there is a potential for the conversion of the ethanolate form to a hydrate form.[2][13] These solid-state transformations can impact the dissolution and bioavailability of the drug product.

In conclusion, **darunavir ethanolate** is a molecule that requires careful consideration of its stability profile during formulation development and storage. It is particularly susceptible to degradation in acidic, basic, and oxidative environments. The use of validated stability-indicating analytical methods is essential for ensuring the quality, safety, and efficacy of **darunavir ethanolate**-containing pharmaceutical products.

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